AGI-5198 mIDH1 Enzymatic Potency and Selectivity Window: Direct Comparison Against Wild-Type IDH1 and IDH2 Isoforms
AGI-5198 demonstrates sub-micromolar inhibition of the IDH1 R132H mutant enzyme (IC50 = 0.07 μM) and IDH1 R132C mutant enzyme (IC50 = 0.16 μM), while exhibiting no detectable inhibition of wild-type IDH1, wild-type IDH2, or IDH2 mutant isoforms (IC50 > 100 μM for all) in the same NADPH consumption assay [1]. This establishes a selectivity window exceeding 1,400-fold for the R132H mutant over wild-type IDH1.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IDH1 R132H IC50 = 0.07 μM; IDH1 R132C IC50 = 0.16 μM |
| Comparator Or Baseline | Wild-type IDH1 IC50 > 100 μM; Wild-type IDH2 IC50 > 100 μM; IDH2 mutant isoforms IC50 > 100 μM |
| Quantified Difference | >1,400-fold selectivity for R132H mutant; >625-fold selectivity for R132C mutant |
| Conditions | NADPH consumption enzymatic assay |
Why This Matters
This well-characterized selectivity profile makes AGI-5198 the preferred tool for experiments requiring unambiguous attribution of observed phenotypes to mIDH1 inhibition rather than off-target engagement of wild-type IDH enzymes.
- [1] Rohle D, Popovici-Muller J, Palaskas N, et al. An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells. Science. 2013;340(6132):626-630. Supplementary Materials. View Source
